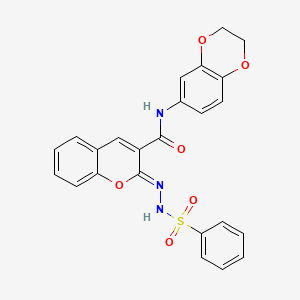
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19N3O6S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activities
Several novel chromene derivatives have been synthesized and evaluated for their in vitro antibacterial activities. For instance, Behjat Pouramiri et al. (2017) synthesized a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and evaluated their antibacterial effects against Gram-negative and Gram-positive bacteria, highlighting the potential of chromene derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).
Antimicrobial and Antitubercular Activities
Compounds within the chromene and benzo[f]chromene families have also shown promising antimicrobial and antitubercular activities. A study by S. H. Cardoso et al. (2011) synthesized and evaluated a series of N′-benzylidene-2-oxo-2H-chromene-3-carbohydrazides for their cell viabilities in non-infected and Mycobacterium bovis Bacillus Calmette–Guerin-infected macrophages, providing a basis for the development of new treatments for multidrug-resistant tuberculosis (S. H. Cardoso et al., 2011).
Antioxidant Activities
The one-pot synthesis of chromene derivatives has been explored for their potential antioxidant activities. A study by Chitreddy V. Subbareddy and S. Sumathi (2017) synthesized a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives and evaluated them for antioxidant activities, indicating the utility of these compounds in developing antioxidant agents (Chitreddy V. Subbareddy, S. Sumathi, 2017).
Chemosenor Applications
Coumarin benzothiazole derivatives have been synthesized and evaluated for their recognition properties for cyanide anions, demonstrating their potential as chemosensors. A study by Kangnan Wang et al. (2015) explored the crystal structures, photophysical properties, and recognition properties of these compounds for cyanide anions, highlighting the versatility of chromene derivatives in sensor applications (Kangnan Wang et al., 2015).
Propriétés
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c28-23(25-17-10-11-21-22(15-17)32-13-12-31-21)19-14-16-6-4-5-9-20(16)33-24(19)26-27-34(29,30)18-7-2-1-3-8-18/h1-11,14-15,27H,12-13H2,(H,25,28)/b26-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUJXHCRRLSSN-LCUIJRPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)
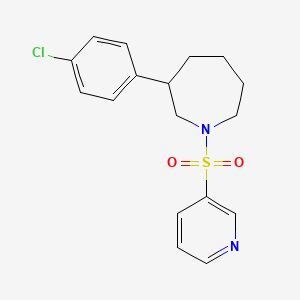
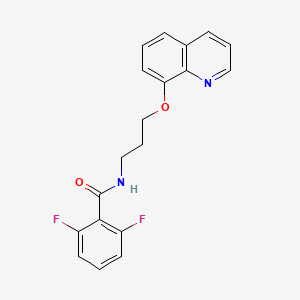
![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)
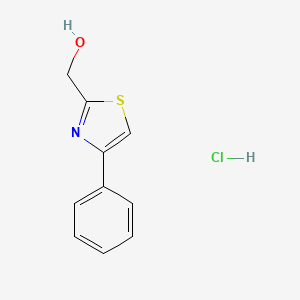
![N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C](/img/structure/B2710214.png)

![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2710220.png)
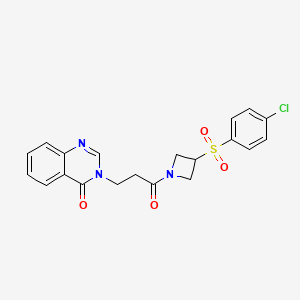

![7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2710225.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2710226.png)